molecular formula C8H15NO2 B14354038 2-(2-Hydroxypropan-2-yl)pent-4-enamide CAS No. 92279-73-7

2-(2-Hydroxypropan-2-yl)pent-4-enamide

Cat. No.: B14354038
CAS No.: 92279-73-7
M. Wt: 157.21 g/mol
InChI Key: YSAIMPLBASYYSA-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropan-2-yl)pent-4-enamide is an organic compound with the molecular formula C8H15NO2 It is characterized by the presence of a hydroxy group attached to a propan-2-yl group, which is further connected to a pent-4-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropan-2-yl)pent-4-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-2-methylpropane and pent-4-enamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-yl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Hydroxypropan-2-yl)pent-4-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-yl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxypropan-2-yl)but-4-enamide: Similar structure but with a shorter carbon chain.

    2-(2-Hydroxypropan-2-yl)hex-4-enamide: Similar structure but with a longer carbon chain.

    2-(2-Hydroxypropan-2-yl)pent-4-enoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

2-(2-Hydroxypropan-2-yl)pent-4-enamide is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

92279-73-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)pent-4-enamide

InChI

InChI=1S/C8H15NO2/c1-4-5-6(7(9)10)8(2,3)11/h4,6,11H,1,5H2,2-3H3,(H2,9,10)

InChI Key

YSAIMPLBASYYSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC=C)C(=O)N)O

Origin of Product

United States

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